An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Nalbuphine Hydrochloride
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Nalbuphine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nalbuphine (B1235481) hydrochloride is a potent synthetic opioid analgesic with a unique mixed agonist-antagonist pharmacological profile. It is structurally related to both the opioid antagonist naloxone (B1662785) and the potent opioid agonist oxymorphone.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological actions of nalbuphine hydrochloride. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
Nalbuphine hydrochloride is the hydrochloride salt of nalbuphine.[2] The molecule is a derivative of morphine and is chemically known as (-)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride.[3]
Chemical Structure Diagram
Caption: Chemical structure of Nalbuphine Hydrochloride.
Table 1: Chemical Identification of Nalbuphine Hydrochloride
| Identifier | Value |
| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride[2] |
| CAS Number | 23277-43-2[2] |
| Molecular Formula | C₂₁H₂₈ClNO₄[2] |
| Molecular Weight | 393.9 g/mol [2] |
| Parent CAS Number | 20594-83-6 (Nalbuphine)[4] |
Physicochemical Properties
Nalbuphine hydrochloride is a white to off-white crystalline powder.[5] It is soluble in water and ethanol.[1]
Table 2: Physicochemical Properties of Nalbuphine Hydrochloride
| Property | Value | Reference |
| Melting Point | 230 °C | [4] |
| Solubility in Water | 35.5 mg/mL at 25 °C | [4][6] |
| pKa | 8.71 and 9.96 | [6][7] |
| logP | 1.4 | [4] |
Pharmacological Properties
Nalbuphine is a mixed agonist-antagonist opioid modulator.[8] Its primary mechanism of action involves interaction with mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS).[1][9]
Mechanism of Action
Nalbuphine acts as a partial agonist or antagonist at the μ-opioid receptor and a strong agonist at the κ-opioid receptor.[8][10] The activation of κ-opioid receptors is primarily responsible for its analgesic effects.[10] Its antagonist activity at the μ-opioid receptor contributes to a ceiling effect on respiratory depression, a significant advantage over full μ-opioid agonists.[11]
Opioid Receptor Signaling Pathway
Caption: Nalbuphine's interaction with opioid receptors and downstream signaling.
Receptor Binding Affinity
Nalbuphine exhibits a high affinity for the μ-opioid receptor, followed by the κ-opioid and δ-opioid receptors.
Table 3: Nalbuphine Opioid Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Reference |
| Mu (μ) | 0.5 - 0.89 | [4][12] |
| Kappa (κ) | 2.2 - 29 | [4][12] |
| Delta (δ) | 60 - 240 | [4][12] |
Pharmacokinetics
Nalbuphine has a rapid onset of action and a moderate duration of analgesic activity.
Table 4: Pharmacokinetic Parameters of Nalbuphine
| Parameter | Value | Reference |
| Onset of Action (IV) | 2-3 minutes | [1][9] |
| Onset of Action (IM/SC) | < 15 minutes | [1][9] |
| Duration of Action | 3-6 hours | [1][9] |
| Elimination Half-life | ~5 hours | [6][9] |
| Plasma Protein Binding | ~50% | [9] |
| Metabolism | Hepatic | [9] |
| Excretion | Feces and Urine | [9] |
Synthesis and Manufacturing
Nalbuphine is a semi-synthetic opioid derived from thebaine or morphine.[13][14] A common synthetic route involves the use of noroxymorphone (B159341) as a key intermediate.
Synthetic Workflow for Nalbuphine Hydrochloride
Caption: Simplified workflow for the synthesis of Nalbuphine Hydrochloride.
A detailed one-pot synthesis from noroxymorphone hydrochloride has been described, which involves reacting it with cyclobutanecarboxaldehyde followed by reduction with a reagent like sodium triacetoxyborohydride.[13] The resulting nalbuphine free base is then purified and converted to the hydrochloride salt.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A stability-indicating HPLC method is crucial for the quality control of nalbuphine hydrochloride.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of Nalbuphine Hydrochloride.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A mixture of 5 mM sodium acetate (B1210297) buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Temperature: Ambient.[1]
-
Sample Preparation: Dissolve the nalbuphine hydrochloride sample in the mobile phase to a known concentration (e.g., in the range of 1-15 µg/mL).[1]
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively.
This method has been shown to be linear over a concentration range of 1-15 µg/mL, with a limit of detection of 0.243 µg/mL and a limit of quantification of 0.737 µg/mL.[1]
Conclusion
Nalbuphine hydrochloride's distinct molecular structure and mixed agonist-antagonist profile at opioid receptors confer its potent analgesic properties with a favorable safety profile, particularly concerning respiratory depression. The data and methodologies presented in this guide offer a foundational resource for professionals engaged in the research, development, and quality control of this important therapeutic agent. A thorough understanding of its chemical and pharmacological characteristics is essential for its effective and safe application in clinical practice and for the exploration of new therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. NALBUPHINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. zenodo.org [zenodo.org]
- 4. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.msa.edu.eg [repository.msa.edu.eg]
- 6. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMCrit Blog - Emergency Department Critical Care & Resuscitation [emcrit.org]
- 8. One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy [ouci.dntb.gov.ua]
- 9. Preparation Of Nalbuphine Hydrochloride [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
